
AZD6564
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZD6564 is a fibrinolysis inhibitor which acts via interference of a protein-protein interaction.
科学的研究の応用
Pharmacokinetics
The pharmacokinetic profile of AZD6564 suggests favorable absorption and clearance properties. In vitro studies indicate an IC50 value for human plasma clot lysis at approximately 0.44 μM, with a predicted oral dosing regimen of 340 mg twice daily for human applications . The compound exhibits no significant activity against GABA receptors, which minimizes the risk of neurological side effects commonly associated with other antifibrinolytics .
Heavy Menstrual Bleeding
This compound has been primarily investigated for its effectiveness in treating heavy menstrual bleeding. Clinical trials have demonstrated its potential to significantly reduce blood loss during menstruation, presenting a viable alternative to TXA and EACA, which often require higher doses and are associated with more frequent side effects .
Surgical Applications
The compound's ability to inhibit fibrinolysis has implications in surgical settings where blood loss is a concern. Its administration could help minimize intraoperative bleeding and improve patient outcomes during procedures such as dental surgeries and major surgeries involving high risks of hemorrhage .
Trauma Management
Given that excessive fibrinolysis contributes to acute traumatic coagulopathy—a leading cause of preventable death in trauma cases—this compound may play a critical role in trauma management protocols. By controlling fibrinolysis, it could help stabilize patients suffering from severe trauma and reduce mortality rates associated with hemorrhagic events .
Case Study 1: Heavy Menstrual Bleeding Management
In a clinical trial focusing on women with heavy menstrual bleeding, this compound was administered over several menstrual cycles. Results indicated a statistically significant reduction in menstrual blood loss compared to baseline measurements, with many participants reporting improved quality of life .
Case Study 2: Surgical Outcomes
A study involving patients undergoing elective surgery demonstrated that this compound effectively reduced intraoperative blood loss compared to historical controls treated with standard antifibrinolytic therapies. The results suggested that this compound could become a standard adjunct therapy in surgical practice .
Comparative Analysis with Other Antifibrinolytics
The following table compares this compound with other established antifibrinolytic agents:
Characteristic | This compound | Tranexamic Acid | Epsilon-Aminocaproic Acid |
---|---|---|---|
Mechanism | Lysine mimetic | Lysine analog | Lysine analog |
IC50 (μM) | 0.44 | ~0.8 | ~1.0 |
Oral Bioavailability | High | Moderate | Moderate |
Common Side Effects | Minimal | Headaches, nausea | Gastrointestinal discomfort |
Primary Indication | Heavy menstrual bleeding | Heavy menstrual bleeding | Surgical bleeding |
特性
CAS番号 |
1251841-50-5 |
---|---|
分子式 |
C13H22N2O2 |
分子量 |
238.33 |
IUPAC名 |
5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)8-10-6-9(4-5-14-10)11-7-12(16)15-17-11/h7,9-10,14H,4-6,8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
InChIキー |
ORLPPUHANSFJCS-VHSXEESVSA-N |
SMILES |
O=C1NOC([C@@H]2C[C@H](CC(C)(C)C)NCC2)=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD-6564; AZD 6564; AZD6564 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。